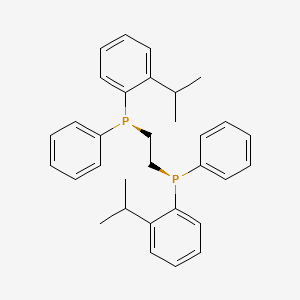
1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane is a chiral bidentate ligand used in coordination chemistry. This compound is part of the phosphine family, which is known for its ability to stabilize and activate organotransition metal species. The unique structure of this compound, featuring two phosphine groups attached to an ethane backbone, allows it to form stable complexes with various metals, making it valuable in catalysis and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane typically involves the reaction of a lithium salt of a substituted phenyl compound with 1,2-bis(dichlorophosphino)ethane. For instance, the lithium salt of 2-bromo-m-xylene can be reacted with 1,2-bis(dichlorophosphino)ethane in diethyl ether to yield the desired product . The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound is used in the study of enzyme mimetics and as a probe for understanding metal-protein interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of therapeutic agents.
Mechanism of Action
The mechanism by which 1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane exerts its effects involves the formation of stable complexes with transition metals. The phosphine groups donate electron density to the metal center, stabilizing it and facilitating various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand used in coordination chemistry.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Another member of the phosphine family with similar properties.
1,2-Bis(dicyclohexylphosphino)ethane: Known for its use in homogeneous catalysis.
Uniqueness
1,2-Bis((S)-(2-isopropylphenyl)(phenyl)phosphino)ethane is unique due to its chiral nature and the presence of isopropyl groups, which provide steric hindrance and influence the electronic properties of the ligand. This makes it particularly effective in asymmetric catalysis, where the chiral environment is crucial for the formation of enantiomerically pure products .
Properties
Molecular Formula |
C32H36P2 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(S)-phenyl-[2-[phenyl-(2-propan-2-ylphenyl)phosphanyl]ethyl]-(2-propan-2-ylphenyl)phosphane |
InChI |
InChI=1S/C32H36P2/c1-25(2)29-19-11-13-21-31(29)33(27-15-7-5-8-16-27)23-24-34(28-17-9-6-10-18-28)32-22-14-12-20-30(32)26(3)4/h5-22,25-26H,23-24H2,1-4H3/t33-,34-/m0/s1 |
InChI Key |
GWQTYIBTIYPNAE-HEVIKAOCSA-N |
Isomeric SMILES |
CC(C)C1=CC=CC=C1[P@@](CC[P@@](C2=CC=CC=C2)C3=CC=CC=C3C(C)C)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)C1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3C(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


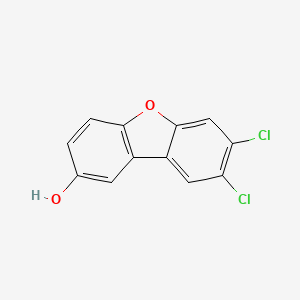
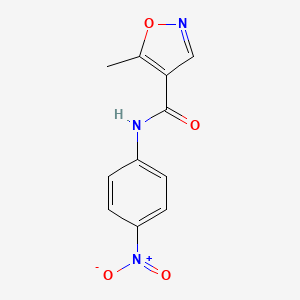
![7-(1-Methyl-1H-pyrazol-4-yl)bicyclo[4.1.0]heptan-7-amine](/img/structure/B12876586.png)
![4-Chlorobenzo[d]oxazole-2-acetonitrile](/img/structure/B12876594.png)
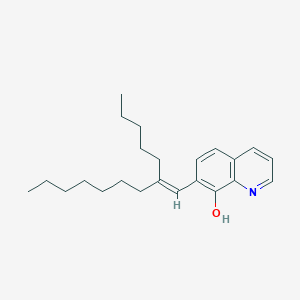
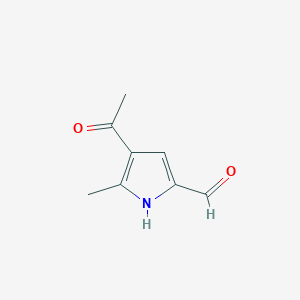

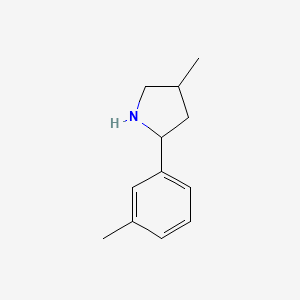
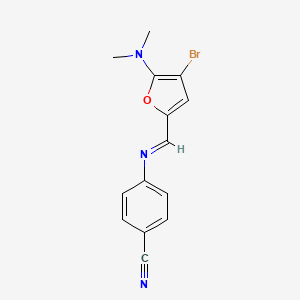
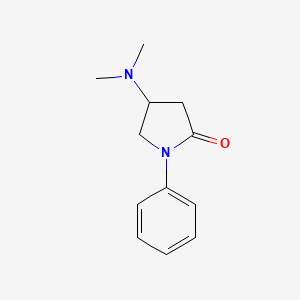
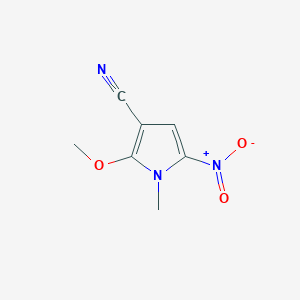
![(18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine](/img/structure/B12876643.png)
![2-(Difluoromethoxy)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12876648.png)
![3-(5-Bromopyridin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876655.png)
